molecular formula C18H18ClN5O B1668527 1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]- CAS No. 164658-13-3

1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-

Cat. No. B1668527
M. Wt: 355.8 g/mol
InChI Key: IYNDTACKOAXKBJ-UHFFFAOYSA-N
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Description

“1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-” is a chemical compound with the CAS RN®: 164658-13-3 . It is manufactured by Angene International Limited .


Synthesis Analysis

The synthesis of a similar compound, 3-(Boc-aMino)-3-(4-chlorophenyl)-1-propanol, involves the addition of di-tert-butyl dicarbonate to 3-amino-3-(4-chlorophenyl)propan-l-ol in DCM at 22°C .

Scientific Research Applications

Synthesis and Biological Activities

Compounds related to the chemical structure of 1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]- have been synthesized and studied for various biological activities. For instance, some cyanopyrans and cyanopyridines, structurally similar to this chemical, demonstrated significant anticancer, antitubercular, and antimicrobial activities. These compounds were developed by undergoing Michael addition with malononitrile, highlighting the potential medicinal applications of this chemical framework (Popat et al., 2005).

Anticonvulsant Properties

In another study, anticonvulsant enaminones, related in structure to the chemical , were synthesized and their crystal structures determined. The dihedral angles between the mean planes of cyclohexene and aromatic ring significantly influenced the compounds' properties, highlighting the importance of molecular structure in determining the biological activities of such compounds (Kubicki et al., 2000).

Antimicrobial and Anticancer Agents

The chemical structure under discussion shares similarity with a series of novel compounds that were synthesized and characterized for their in vitro antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, suggesting the potential efficacy of this chemical structure in medicinal applications (Hafez et al., 2016).

Hydrogen Bonding and Polymorphism

The chemical also bears resemblance to amino alcohols which were reacted with quinaldinic acid to study hydrogen bonding and polymorphism. The study provided insight into the structural chemistry of compounds, revealing diverse hydrogen bonding and π∙∙∙π stacking interactions, crucial for understanding the chemical's behavior and potential applications (Podjed & Modec, 2022).

Safety And Hazards

While specific safety and hazard information for this compound is not available in the search results, general precautions should be taken while handling it, such as avoiding skin and eye contact, and ensuring adequate ventilation .

properties

IUPAC Name

3-[[4-[2-(3-chloroanilino)pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c19-14-3-1-4-15(12-14)23-18-22-9-6-16(24-18)13-5-8-21-17(11-13)20-7-2-10-25/h1,3-6,8-9,11-12,25H,2,7,10H2,(H,20,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNDTACKOAXKBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167788
Record name CGP-60474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanol, 3-[[4-[2-[(3-chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-

CAS RN

164658-13-3
Record name CGP-60474
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164658133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP-60474
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-60474
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IP6G5MLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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